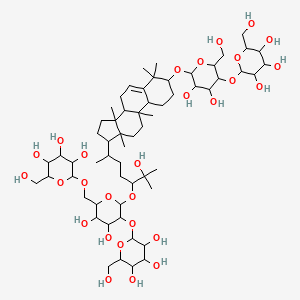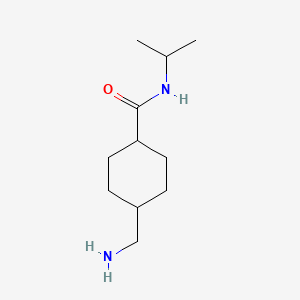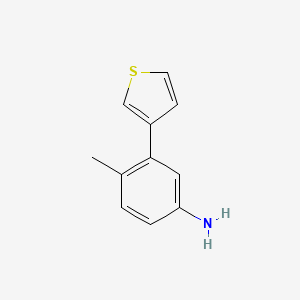
11-Deoxyisomogroside V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Deoxyisomogroside V is a cucurbitane triterpene glycoside derived from the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo. This compound is known for its intense sweetness, which is significantly higher than that of sucrose.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 11-Deoxyisomogroside V typically involves the extraction and purification from the crude extract of Siraitia grosvenorii. The process includes:
Extraction: The fruit is subjected to aqueous alcoholic extraction to obtain the crude extract.
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications, involving large-scale extraction and advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 11-Deoxyisomogroside V undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
11-Deoxyisomogroside V has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of cucurbitane glycosides and their chemical properties.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in natural sweeteners and its effects on metabolic pathways.
Industry: It is used in the food industry as a natural sweetener and flavor enhancer.
Mechanism of Action
The mechanism of action of 11-Deoxyisomogroside V involves its interaction with various molecular targets and pathways. It is known to activate certain transcriptional activities, such as PGC-1α, which plays a role in energy metabolism. Additionally, it exhibits antioxidant activity by inhibiting reactive oxygen species, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
11-Deoxyisomogroside V can be compared with other similar compounds, such as:
11-Deoxymogroside V: Another cucurbitane triterpene glycoside with similar properties but different structural features.
11-Oxoisomogroside V: A related compound that also exhibits antioxidant activity and activates PGC-1α.
11-Deoxymogroside VI: Another minor glycoside isolated from Siraitia grosvenorii with distinct chemical properties.
These compounds share similar glycoside structures but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C60H102O28 |
|---|---|
Molecular Weight |
1271.4 g/mol |
IUPAC Name |
2-[[6-[6-[3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C60H102O28/c1-24(9-13-35(57(4,5)78)86-55-50(88-54-47(76)42(71)38(67)30(21-63)82-54)43(72)39(68)32(84-55)23-79-51-45(74)40(69)36(65)28(19-61)80-51)25-15-16-60(8)33-12-10-26-27(58(33,6)17-18-59(25,60)7)11-14-34(56(26,2)3)85-52-48(77)44(73)49(31(22-64)83-52)87-53-46(75)41(70)37(66)29(20-62)81-53/h10,24-25,27-55,61-78H,9,11-23H2,1-8H3 |
InChI Key |
LTRZINLOFYUEQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CCC6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid](/img/structure/B12097386.png)

![Bis[4-(9-H-carbazole)phenyl] sulfone](/img/structure/B12097401.png)
![(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097413.png)

![2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide](/img/structure/B12097417.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B12097421.png)




